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Compound of Interest

(4-(3-
Compound Name: Fluorophenoxy)phenyl)boronic
acid
Cat. No.: B1393666
\ v

An In-Depth Technical Guide to (4-(3-Fluorophenoxy)phenyl)boronic acid: Structure,
Synthesis, and Applications

Abstract

(4-(3-Fluorophenoxy)phenyl)boronic acid, CAS No. 1029438-36-5, is a highly functionalized
arylboronic acid that has emerged as a critical building block in modern organic and medicinal
chemistry.[1][2] Its unique structure, featuring a reactive boronic acid handle, a rigid bi-aryl
ether backbone, and a strategically placed fluorine atom, makes it an invaluable reagent for the
synthesis of complex molecular architectures. This guide provides a comprehensive technical
overview of its chemical structure, physicochemical properties, a validated synthetic protocol,
and its primary applications, with a focus on its role in palladium-catalyzed cross-coupling
reactions for drug discovery and materials science. The discussion is tailored for researchers
and development professionals, emphasizing the causal relationships behind experimental
methodologies and the strategic value of this compound in synthetic design.

The Strategic Importance of Fluorinated Arylboronic
Acids

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid
functional group [-B(OH)z] attached to an aromatic ring. They are generally stable, crystalline
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solids with low to moderate toxicity, making them highly amenable to a wide range of chemical
transformations.[3] Their prominence surged following the development of the Nobel Prize-
winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon
bonds.[1]

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal
chemistry.[4] Fluorine's high electronegativity and small van der Waals radius allow it to act as
a bioisostere for hydrogen, yet it can profoundly alter a molecule's physicochemical properties.
Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism,
improve binding affinity through favorable electrostatic interactions, and increase bioavailability
by modifying lipophilicity.[4] The compound (4-(3-Fluorophenoxy)phenyl)boronic acid
leverages these benefits, offering a pre-packaged, fluorinated aryl fragment for direct
incorporation into target molecules.

Molecular Profile of (4-(3-

Fluorophenoxy)phenyl)boronic acid
Chemical Structure and Nomenclature

The molecule consists of a phenylboronic acid moiety linked via an ether oxygen to a 3-
fluorophenyl group. This arrangement places the boronic acid at the 4-position, para to the
ether linkage, providing a linear extension point for chemical synthesis.

e Systematic Name: (4-(3-Fluorophenoxy)phenyl)boronic acid

e Synonyms: 4-(3-Fluorophenoxy)phenylboronic acid; Boronic acid, B-[4-(3-
fluorophenoxy)phenyl]-[1]

« CAS Number: 1029438-36-5[1][5]

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. It is
typically supplied as a stable, off-white solid, requiring refrigerated and anhydrous conditions
for long-term storage to prevent degradation, particularly dehydration to its boroxine anhydride
form.
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Property Value Source
Molecular Formula C12H10BFOs3 [1]
Molecular Weight 232.02 g/mol [1]
Appearance White to off-white solid/powder  [5]
Storage Temperature 2-8°C, under inert atmosphere [51[6]

Soluble in organic solvents like
Solubility DMSO, DMF, and hot dioxane; = General knowledge

low water solubility.

SMILES OB(O)clccc(Oc2ccec(F)c2)ccl  [6]

GJIKLNXCGVYJIBRK-
INChl Key [5]
UHFFFAOYSA-N

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary utility of (4-(3-Fluorophenoxy)phenyl)boronic acid is as a nucleophilic partner in
the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is a cornerstone
of modern synthesis for its reliability, functional group tolerance, and the commercial availability
of a vast library of boronic acid reagents.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(ll)
couple. The key steps are:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or
vinyl halide (the electrophilic partner), forming a Pd(Il) complex.

o Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic
boronate species. This species transfers its organic group (the (4-(3-fluorophenoxy)phenyl)
moiety) to the palladium center, displacing the halide. The base is critical for activating the
boronic acid and facilitating this step.
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» Reductive Elimination: The two organic fragments on the Pd(Il) center couple and are
eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst,

which re-enters the cycle.

Catalytic Cycle Workflow

Art-Pd(Il)L2-X

o N Art-X
Oxidative Addition (Aryl Halide)
PA(O)L2
(Active Catalyst)

Ar2-B(OH):

Transmetalation
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Base (e.g., K2COs)
1Ar2
(Coup\Aerd Ié:'oducl) ,,,,, Reductive Elimination

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis and Characterization
General Synthetic Route

The synthesis of arylboronic acids is well-established. A common and reliable method involves
a lithium-halogen exchange on an appropriate aryl halide precursor, followed by quenching with
a borate ester and subsequent acidic hydrolysis.[7][8] For (4-(3-
Fluorophenoxy)phenyl)boronic acid, the logical precursor is 1-bromo-4-(3-
fluorophenoxy)benzene.

Experimental Protocol: Synthesis
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This protocol is a representative procedure adapted from established methods for analogous

compounds.[7] All operations must be conducted under an inert atmosphere (Nitrogen or

Argon) using anhydrous solvents.

Materials:

1-bromo-4-(3-fluorophenoxy)benzene

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi), 2.5 M in hexanes

Trimethyl borate, B(OMe)s

Hydrochloric acid (HCI), 2 M

Anhydrous Magnesium Sulfate (MgSOa4) or Sodium Sulfate (Naz2S0a)

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, thermometer, and nitrogen inlet, add 1-bromo-4-(3-fluorophenoxy)benzene (1.0 eq).
Dissolve it in anhydrous THF (approx. 0.2 M concentration).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. The choice of this low
temperature is critical to prevent side reactions and ensure regioselective lithium-halogen
exchange over aromatic deprotonation.

Addition of n-BuLi: Add n-butyllithium (1.1 eq) dropwise via syringe over 30 minutes,
ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at
-78 °C for 1 hour.

Borylation: In a separate flame-dried flask, cool a solution of trimethyl borate (1.5 eq) in
anhydrous THF. Rapidly transfer the aryllithium solution from the first flask into the cold
trimethyl borate solution via cannula. This "inverse addition" minimizes the formation of diaryl
and triaryl borate byproducts by keeping the borate ester in excess.
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e Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and
stir overnight.

» Hydrolysis: Cool the mixture in an ice bath and slowly quench by adding 2 M HCI. Stir
vigorously for 1-2 hours until a clear biphasic solution or a fine precipitate of the product is
observed.

o Workup and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl
acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over
anhydrous MgSOea, filter, and concentrate under reduced pressure.

 Purification: The crude solid can be purified by recrystallization from a suitable solvent
system (e.qg., ethyl acetate/hexanes) or by silica gel chromatography to yield the pure
boronic acid.

Spectroscopic Characterization (Predicted)

While a published spectrum for this specific molecule is not readily available, its characteristic
signals can be confidently predicted based on its structure and data from analogous
compounds.[9][10]
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Spectroscopy Predicted Signals and Rationale

~8.1 ppm (s, 2H): Broad singlet for the two
acidic protons of the B(OH)z group. ~7.8-7.9
ppm (d, 2H): Aromatic protons on the boronic
1H NMR (DMSO-ds) acid ring, ortho to the boron. ~7.0-7.5 ppm (m,
6H): Complex multiplet region for the remaining
aromatic protons on both rings. The fluorine

atom will induce additional coupling.

~110-160 ppm: Expect 10 distinct signals in the
aromatic region, as the two rings are

15C NMR (DMSO-de) inequivalent. The carbon attached to boron will
be broad or unobserved due to quadrupolar
relaxation. The carbons attached to fluorine and

oxygen will be downfield.

~-110to -115 ppm (s): A single peak
1°F NMR (DMSO-ds) corresponding to the single fluorine atom on the

phenoxy ring.

~28-30 ppm: A characteristic broad signal for
1B NMR (DMSO-ds) the trigonal planar boron atom of the boronic
acid.

~3300 cm~t (broad): O-H stretching of the
B(OH)z group. ~1600, 1480 cm~1: Aromatic C=C

FT-IR (KBr Pellet) stretching. ~1350 cm~1: B-O stretching. ~1250
cm~1: Aryl C-O ether stretching. ~1150 cm~1: C-
F stretching.

Utility in Drug Discovery & Materials Science

(4-(3-Fluorophenoxy)phenyl)boronic acid is not typically an active pharmaceutical ingredient
(API) itself but rather a high-value intermediate.[1] Its structure is frequently found in advanced
drug candidates and patented chemical matter, particularly in oncology and immunology.

The workflow for its use in drug discovery follows a clear path from a simple building block to a
complex, high-value molecule. This progression underscores the importance of reliable access
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to such foundational reagents.

(4-(3-Fluorophenoxy)phenyl)boronic acid
(Building Block)

l

Suzuki-Miyaura Coupling
with a complex halide (Ar-X)

:

Advanced Biaryl Intermediate

:

Further Synthetic Steps
(e.g., functional group manipulation)

Click to download full resolution via product page

Caption: Role of the title compound in a typical drug discovery pipeline.

Safety, Handling, and Storage

As a laboratory chemical, (4-(3-Fluorophenoxy)phenyl)boronic acid must be handled with
appropriate care. Safety data for closely related phenylboronic acids provide a reliable guide to
its hazard profile.[11][12]

Hazard Identification
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Hazard Class GHS Statement Precautionary Code
Acute Oral Toxicity H302: Harmful if swallowed P301 + P312

Skin Irritation H315: Causes skin irritation P280, P302 + P352

Eye Irritation H319: Causes serious eye P280, P305 + P351 + P338

irritation

. L H335: May cause respiratory
Respiratory Irritation L P261, P304 + P340
irritation

Recommended Handling Procedures

e Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of
dust.[11] Ensure an eyewash station and safety shower are readily accessible.[13]

o Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles
conforming to EN166 standards, and a lab coat.[11][13]

o Handling Practices: Avoid generating dust. Keep away from heat, sparks, and open flames.
Use spark-proof tools.

Storage and Stability

o Conditions: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).
[13][14]

o Temperature: Refrigerate at 2-8°C for optimal long-term stability.[5][14]

e Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
The compound is moisture-sensitive and can dehydrate to form its cyclic boroxine trimer.[13]

Conclusion

(4-(3-Fluorophenoxy)phenyl)boronic acid is a sophisticated and strategically important
chemical reagent. Its value extends beyond its basic structure to the synthetic possibilities it
enables. By combining the reliable reactivity of a boronic acid with the beneficial properties of a
fluorinated biaryl ether scaffold, it provides chemists in pharmaceutical and materials research
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with a powerful tool for innovation. Proper understanding of its synthesis, handling, and
application is key to unlocking its full potential in the creation of novel and functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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